molecular formula C27H25N3O3 B11400962 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11400962
M. Wt: 439.5 g/mol
InChI Key: VRLVFMVMMPEBKQ-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes ethoxyphenyl, hydroxyphenyl, and phenylethyl groups attached to a dihydropyrrolo[3,4-c]pyrazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The ethoxyphenyl, hydroxyphenyl, and phenylethyl groups are introduced through various substitution reactions, often using reagents like ethyl bromide, phenol derivatives, and phenylethyl halides.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials and catalysts.

Biology

Biologically, 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, antioxidant, or antimicrobial properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

Industrially, this compound may be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological context and the compound’s structural features. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

Compared to similar compounds, 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one stands out due to its specific combination of substituents, which may confer unique chemical and biological properties. Its ethoxyphenyl and hydroxyphenyl groups, in particular, may enhance its reactivity and potential pharmacological activities.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Pyrrolo[3,4-c]pyrazol
  • Substituents :
    • Ethoxy group at the para position of the phenyl ring
    • Hydroxy group at the meta position of another phenyl ring
    • Phenylethyl group at the 5-position

The molecular formula is C22H24N2O3C_{22}H_{24}N_2O_3 with a molecular weight of approximately 364.44 g/mol.

Research indicates that this compound exhibits a variety of biological activities through several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or cardiovascular diseases.
  • Anticancer Properties : Preliminary studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AnticancerInduces apoptosis in breast and colon cancer cells

Detailed Research Findings

  • Antioxidant Studies : A study conducted by researchers demonstrated that the compound significantly reduced lipid peroxidation in vitro, indicating strong antioxidant properties. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid.
  • Anti-inflammatory Mechanism : In a controlled experiment, the compound was shown to decrease levels of inflammatory markers (TNF-alpha and IL-6) in macrophage cultures. This suggests its potential use as an anti-inflammatory agent in chronic inflammatory diseases.
  • Anticancer Activity : In vitro studies revealed that treatment with this compound led to a notable decrease in cell viability of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The compound was particularly effective against breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:

  • Absorption : Rapid absorption when administered orally.
  • Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its biological effects.
  • Excretion : Excreted mainly through urine.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H25N3O3/c1-2-33-20-14-12-19(13-15-20)26-23-24(21-10-6-7-11-22(21)31)28-29-25(23)27(32)30(26)17-16-18-8-4-3-5-9-18/h3-15,26,31H,2,16-17H2,1H3,(H,28,29)

InChI Key

VRLVFMVMMPEBKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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